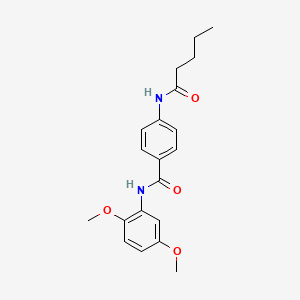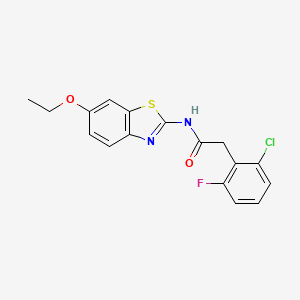![molecular formula C25H23N3O2S B11169027 N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide](/img/structure/B11169027.png)
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and a diphenylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole intermediate.
Formation of the Diphenylpropanamide Moiety: The final step involves the coupling of the thiadiazole intermediate with a diphenylpropanamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide
- N-{5-[(4-Methylphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide
Uniqueness
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.
Propiedades
Fórmula molecular |
C25H23N3O2S |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C25H23N3O2S/c1-30-21-14-12-18(13-15-21)16-24-27-28-25(31-24)26-23(29)17-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3,(H,26,28,29) |
Clave InChI |
JXCNKQBDSQVPSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11168954.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11168955.png)
![1,1-Diethyl-3-[3-(propan-2-yloxy)propyl]urea](/img/structure/B11168962.png)
![1-(4-methylphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide](/img/structure/B11168976.png)
![4-(acetylamino)-5-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B11168984.png)
![2-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11168989.png)
![8-benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11168992.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B11168993.png)
![2-methyl-N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide](/img/structure/B11168996.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168997.png)
![2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11169020.png)
![2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B11169036.png)
